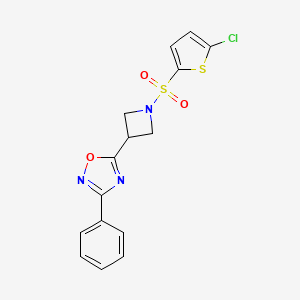![molecular formula C22H21FN2OS B2533434 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034486-86-5](/img/structure/B2533434.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is an organic compound with interesting structural features This compound is characterized by the presence of a pyrrolidine ring fused to a dihydroisoquinoline moiety and a fluorinated benzo[b]thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone generally involves multi-step processes:
Step 1: : Preparation of dihydroisoquinoline precursor.
Step 2: : Functionalization of the pyrrolidine ring.
Step 3: : Coupling reactions to attach the fluorinated benzo[b]thiophene.
Industrial Production Methods
For industrial-scale production, the following might be considered:
Optimization of reaction conditions (temperature, pressure, solvent choice).
Catalysis to increase yield and selectivity.
Implementation of flow chemistry techniques to enhance scalability and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Introduction of oxygen functionality on the thiophene ring.
Reduction: : Reduction of the isoquinoline moiety under hydrogenation conditions.
Substitution: : Electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Hydrogenation using Pd/C as a catalyst.
Substitution: : Use of electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidized derivatives of the thiophene and isoquinoline rings.
Reduced forms of the isoquinoline.
Substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has a range of research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its fluorine content.
Medicine: : Exploration as a candidate for drug development targeting specific receptors or enzymes.
Industry: : Utilized in materials science for the development of advanced materials with unique electronic properties.
Mécanisme D'action
This compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. The fluorinated benzo[b]thiophene moiety could interact with hydrophobic pockets, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone: : Lacks fluorine substitution.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(6-fluorobenzo[b]thiophen-2-yl)methanone: : Fluorine at a different position.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone: : Piperidine ring instead of pyrrolidine.
Uniqueness
The presence of fluorine in the 5-position of the benzo[b]thiophene ring distinguishes it from other compounds, potentially imparting unique electronic properties and biological activities that can be leveraged in various research applications.
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-18-5-6-20-17(11-18)12-21(27-20)22(26)25-10-8-19(14-25)24-9-7-15-3-1-2-4-16(15)13-24/h1-6,11-12,19H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWMSRGKDROQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B2533352.png)
![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2533354.png)

![9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)



![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)
![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)
![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)


![3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2533373.png)

